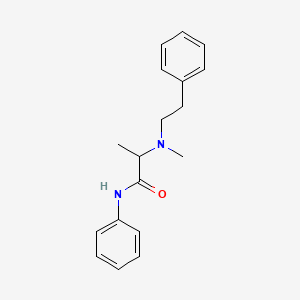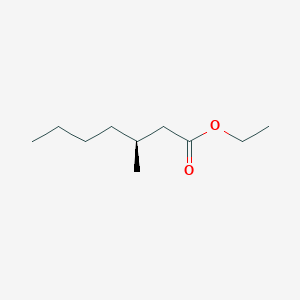
4-(2-Carboxy-trans-ethenyl)benzylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-(Aminomethyl)phenyl)acrylic acid is an organic compound that features both an amino group and a carboxylic acid group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(Aminomethyl)phenyl)acrylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(aminomethyl)benzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms the (E)-3-(4-(aminomethyl)phenyl)acrylic acid.
Purification: The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of (E)-3-(4-(Aminomethyl)phenyl)acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(E)-3-(4-(Aminomethyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (E)-3-(4-(Nitromethyl)phenyl)acrylic acid.
Reduction: Formation of (E)-3-(4-(Aminomethyl)phenyl)propyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学研究应用
(E)-3-(4-(Aminomethyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of (E)-3-(4-(Aminomethyl)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.
相似化合物的比较
Similar Compounds
Acrylic Acid: Similar in structure but lacks the amino group.
4-(Aminomethyl)benzoic Acid: Similar but lacks the acrylic acid moiety.
3-(4-(Aminomethyl)phenyl)propanoic Acid: Similar but has a saturated carbon chain instead of an unsaturated one.
Uniqueness
(E)-3-(4-(Aminomethyl)phenyl)acrylic acid is unique due to the presence of both an amino group and an acrylic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
(E)-3-[4-(aminomethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H11NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,7,11H2,(H,12,13)/b6-5+ |
InChI 键 |
PFLNNPDZFNVJFF-AATRIKPKSA-N |
手性 SMILES |
C1=CC(=CC=C1CN)/C=C/C(=O)O |
规范 SMILES |
C1=CC(=CC=C1CN)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


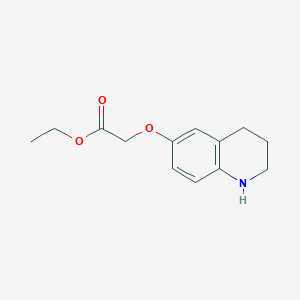
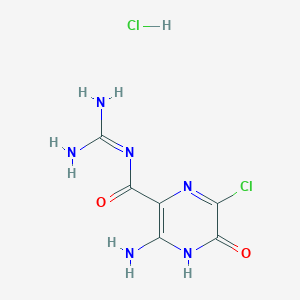
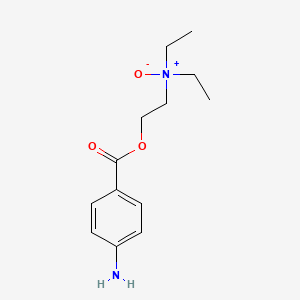
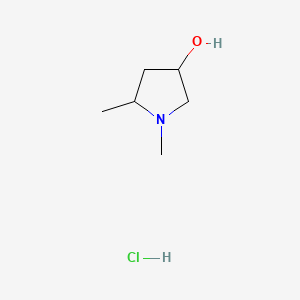
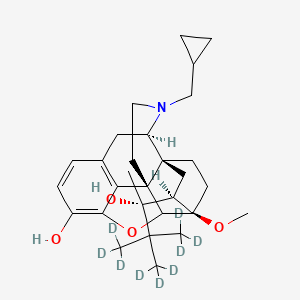
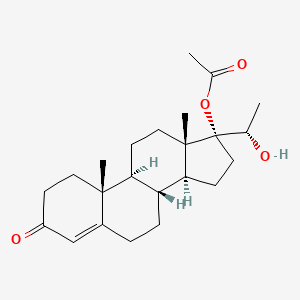
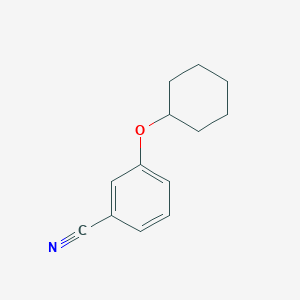
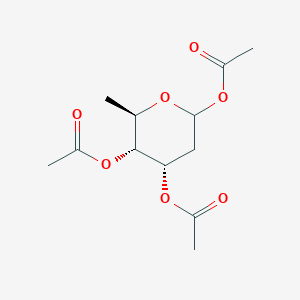
![(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene](/img/structure/B13447129.png)
![5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13447138.png)
![(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide](/img/structure/B13447143.png)
